Reversan

Übersicht

Beschreibung

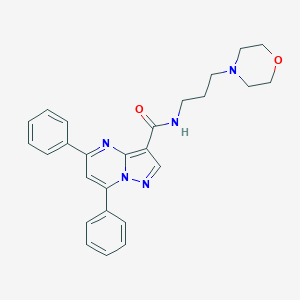

Reversan ist eine Verbindung, die für ihre Rolle als Inhibitor des Multidrug-Resistenz-assoziierten Proteins 1 (MRP1) bekannt ist. Es ist ein Pyrazolopyrimidin-Derivat mit einer Molekülstruktur, die eine N-(3-Morpholinopropyl)carboxamid-Gruppe in Position 3 und zwei Phenylringe in Position 5 und 7 umfasst. This compound hat aufgrund seiner Fähigkeit, die Wirksamkeit chemotherapeutischer Medikamente durch Hemmung des MRP1-Transporters zu erhöhen, der oft in verschiedenen Krebszellen überexprimiert wird, Aufmerksamkeit erlangt .

Vorbereitungsmethoden

Die Synthese von Reversan umfasst mehrere Schritte. Ein bekanntes Verfahren umfasst die mikrowellengestützte Amidierungsreaktion von 3-Carboethoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidin (Ester) mit primären Aminen. Diese Reaktion wird durch Kieselgel vermittelt und führt zur Bildung von this compound und seinen strukturellen Analoga. Der Ester-Typ-Vorläufer wird unter Verwendung der NaF/Aluminiumoxid-vermittelten Reaktion von 5-Amino-3-Carboethoxy-1H-Pyrazol mit Chalkonen erhalten, gefolgt von der Entfernung von Wasserstoff unter Verwendung von Natriumpersulfat (Na2S2O8). Diese Reaktionen werden unter lösemittelfreien Bedingungen unter Verwendung heterogener Katalysatoren durchgeführt, wodurch das Verfahren effizient und skalierbar wird .

Analyse Chemischer Reaktionen

Reversan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, die unterschiedliche biologische Aktivitäten haben können.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, was zur Bildung neuer Derivate führt. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: this compound wird als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Pyrazolopyrimidin-Derivaten verwendet.

Biologie: Es wird in der Forschung eingesetzt, um die Mechanismen der Multidrug-Resistenz in Krebszellen zu verstehen.

Medizin: this compound wird auf sein Potenzial untersucht, die Wirksamkeit chemotherapeutischer Medikamente durch Hemmung des MRP1-Transporters zu erhöhen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es den Multidrug-Resistenz-assoziierten Protein 1 (MRP1)-Transporter hemmt. MRP1 ist ein ATP-bindender Kassettentransporter, der chemotherapeutische Medikamente aus Krebszellen herausschleust, was zu einer Medikamentenresistenz führt. Durch die Hemmung von MRP1 erhöht this compound die intrazelluläre Konzentration dieser Medikamente und steigert so ihre Wirksamkeit. Die genauen molekularen Ziele und Pfade, die am Wirkmechanismus von this compound beteiligt sind, werden noch untersucht, aber es ist bekannt, dass es mit dem MRP1-Transporter interagiert und seine Aktivität moduliert .

Wissenschaftliche Forschungsanwendungen

Neuroblastoma Treatment

Neuroblastoma is a pediatric cancer characterized by high levels of MRP1 expression, which contributes to the resistance against standard chemotherapy. Research has demonstrated that Reversan can significantly increase the sensitivity of neuroblastoma cells to vincristine and etoposide without increasing toxicity to normal tissues.

- Case Study Findings:

- In murine models, this compound was administered alongside vincristine and etoposide, resulting in a marked reduction in tumor size compared to controls treated with chemotherapy alone.

- Toxicity assessments indicated that this compound did not exacerbate the side effects typically associated with these chemotherapeutic agents, suggesting its safety profile is favorable for clinical use .

Other Cancer Types

While most studies focus on neuroblastoma, preliminary data suggest potential applications for this compound in other cancers exhibiting MRP1 overexpression. For instance:

- Breast Cancer: Research is ongoing to evaluate the effectiveness of this compound in enhancing the efficacy of taxanes and anthracyclines.

- Leukemia: Similar studies are being conducted to assess its role in overcoming drug resistance in acute myeloid leukemia (AML).

Pharmacological Implications

This compound's ability to inhibit MRP1 highlights its potential as an adjunct therapy in various pharmacological contexts:

- Combination Therapies: By integrating this compound with existing chemotherapy regimens, clinicians may improve patient outcomes and reduce relapse rates associated with drug-resistant tumors.

- Drug Development: The identification of this compound has spurred interest in developing additional MRP1 inhibitors that could be used in combination therapies or as standalone treatments for resistant cancers.

Research Findings and Data Tables

The following table summarizes key findings from studies evaluating the efficacy and safety of this compound:

Wirkmechanismus

Reversan exerts its effects by inhibiting the multidrug resistance-associated protein 1 (MRP1) transporter. MRP1 is an ATP-binding cassette transporter that pumps chemotherapeutic drugs out of cancer cells, leading to drug resistance. By inhibiting MRP1, this compound increases the intracellular concentration of these drugs, thereby enhancing their efficacy. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is known to interact with the MRP1 transporter and modulate its activity .

Vergleich Mit ähnlichen Verbindungen

Reversan ist unter den MRP1-Inhibitoren aufgrund seiner hohen Potenz und geringen Toxizität einzigartig. Es ist sechs bis acht Mal potenter als andere bekannte Medikamententransporter-Inhibitoren wie Verapamil, Difloxacin, Probenecid und PAK104P. Zu ähnlichen Verbindungen gehören andere Pyrazolopyrimidin-Derivate und verschiedene MRP1-Inhibitoren. this compound zeichnet sich durch seine spezifischen Strukturmerkmale und seine Fähigkeit aus, den therapeutischen Index chemotherapeutischer Medikamente zu verbessern, ohne ihre Toxizität zu erhöhen .

Biologische Aktivität

Reversan is a novel compound recognized for its role as a selective inhibitor of multidrug resistance-associated protein 1 (MRP1) and P-glycoprotein (P-gp). Its primary significance lies in its potential to enhance the efficacy of chemotherapeutic agents in treating various cancers, particularly those exhibiting multidrug resistance (MDR). This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.

This compound functions by inhibiting MRP1, a key transporter implicated in the efflux of chemotherapeutic drugs from cancer cells. By blocking this transporter, this compound increases the intracellular accumulation of anticancer drugs, thereby reversing drug resistance. The compound has been shown to enhance the effectiveness of standard chemotherapy agents such as vincristine and etoposide in preclinical models of neuroblastoma, a common pediatric cancer characterized by MRP1 overexpression .

In Vitro Studies

In vitro studies demonstrated that this compound significantly increased the accumulation of doxorubicin (DOX) in MRP1-overexpressing cell lines. The results indicated a dose-dependent relationship where higher concentrations of this compound led to greater intracellular levels of DOX. This effect was quantitatively assessed using flow cytometry, confirming that this compound effectively inhibited the efflux of DOX mediated by MRP1 .

| Concentration of this compound (μM) | Intracellular DOX Accumulation (Mean ± SD) |

|---|---|

| 0 | 100 ± 10 |

| 5 | 150 ± 15 |

| 10 | 200 ± 20 |

| 20 | 300 ± 30 |

In Vivo Studies

In vivo experiments conducted on murine models showed that the combination of this compound with vincristine did not increase toxicity compared to vincristine alone. Mice treated with this combination exhibited enhanced tumor regression without significant adverse effects. The study monitored weight loss and general health indicators, concluding that this compound could be safely integrated into chemotherapy regimens .

Case Studies

Several case studies have highlighted the clinical implications of using this compound in cancer treatment:

- Neuroblastoma Treatment : A study involving neuroblastoma-bearing mice demonstrated that administration of this compound alongside standard chemotherapy resulted in a marked increase in survival rates compared to controls receiving chemotherapy alone. The tumors showed significant reduction in size, indicating effective reversal of drug resistance .

- Breast Cancer Models : In another case study utilizing breast cancer cell lines with high MRP1 expression, treatment with this compound enhanced sensitivity to doxorubicin. The combination therapy resulted in improved cell death rates compared to doxorubicin treatment alone, supporting the potential for this compound as an adjunct therapy in breast cancer management .

Safety Profile

One of the notable attributes of this compound is its non-toxic nature when administered alone or in combination with chemotherapeutics. In animal studies, no significant adverse effects were observed at therapeutic doses. This safety profile positions this compound as a promising candidate for further clinical development aimed at overcoming MDR in various cancers .

Eigenschaften

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c32-26(27-12-7-13-30-14-16-33-17-15-30)22-19-28-31-24(21-10-5-2-6-11-21)18-23(29-25(22)31)20-8-3-1-4-9-20/h1-6,8-11,18-19H,7,12-17H2,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRXWCLQFAZHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=C3N=C(C=C(N3N=C2)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367845 | |

| Record name | Reversan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313397-13-6 | |

| Record name | Reversan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.